

SML-10-70-1: A Comparative Analysis of Cross-Reactivity

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Compound of Interest

Compound Name: SML-10-70-1

Cat. No.: B15496974

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This guide provides a detailed comparison of the cross-reactivity profile of **SML-10-70-1**, a cell-permeable prodrug of a covalent inhibitor targeting the K-Ras G12C mutant. The data presented here is compiled from published research to facilitate an objective evaluation of its selectivity against other potential cellular targets.

Executive Summary

SML-10-70-1 is a targeted covalent inhibitor designed to specifically modify the G12C mutant of K-Ras, a critical oncogene in several cancers. Its active form, SML-8-73-1, binds to the guanine-nucleotide binding pocket of K-Ras G12C. Cross-reactivity studies are crucial to assess the potential for off-target effects and to understand the inhibitor's overall safety and efficacy profile. This guide summarizes the available selectivity data for the active compound of **SML-10-70-1** and provides the methodologies used in these assessments.

Cross-Reactivity Data

The selectivity of the active form of **SML-10-70-1** was evaluated using an in situ chemical proteomics approach in MIA PaCa-2 human pancreatic carcinoma cell lysates, which are homozygous for the K-Ras G12C mutation. The study aimed to identify off-target binding to other GTP-binding proteins.

Target	Compound	Concentration	% Inhibition of Probe Labeling	Notes
K-Ras G12C	SML-8-73-1	100 μ M	Significant	Primary target, demonstrating effective engagement.
Off-Target GTP-binding Protein 1	SML-8-73-1	100 μ M	Moderate	Identity of the protein is not specified in the source.
Off-Target GTP-binding Protein 2	SML-8-73-1	100 μ M	Moderate	Identity of the protein is not specified in the source.
Off-Target GTP-binding Protein 3 (a small GTPase)	SML-8-73-1	100 μ M	Moderate	The only other small GTPase showing moderate inhibition.
Other >100 GTP-binding proteins	SML-8-73-1	100 μ M	Not significant	Demonstrates high selectivity for K-Ras G12C.

Data sourced from in situ proteomic-based chemical profiling experiments.[\[1\]](#)[\[2\]](#)

Comparison with Alternatives

A direct comparison with a non-covalent control compound, SML-10-57-1, was performed to distinguish the effects of covalent binding from non-specific interactions.

Feature	SML-10-70-1 (Covalent Inhibitor)	SML-10-57-1 (Non-Covalent Control)
Mechanism	Covalently binds to Cys-12 of K-Ras G12C	Lacks the electrophile for covalent bond formation
Effect on K-Ras G12C	Protects K-Ras G12C from subsequent labeling with desthiobiotin-GTP	Does not protect K-Ras G12C from probe labeling
Downstream Signaling	Attenuates Akt and Erk phosphorylation at 100 μ M	No significant effect on Akt and Erk phosphorylation

This comparison highlights the importance of the covalent mechanism for the observed biological effects.[\[3\]](#)

Experimental Protocols

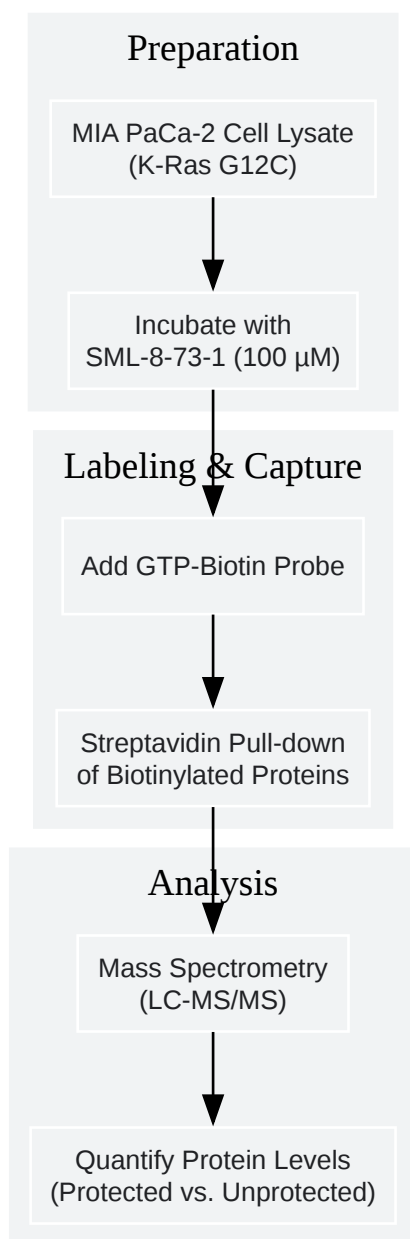
In Situ GTPase Selectivity Profiling

This method was employed to assess the selectivity of the SML inhibitor across a wide range of GTP-binding proteins in a cellular lysate context.[\[1\]](#)[\[2\]](#)

- **Lysate Preparation:** MIA PaCa-2 cell lysates, containing the K-Ras G12C mutant, were used.
- **Compound Incubation:** The lysates were incubated with the SML inhibitor (100 μ M) for 15 minutes.
- **Probe Labeling:** A lysine-reactive GTP-biotin probe was added to the lysates. This probe covalently labels GTP-binding proteins that are not protected by the inhibitor.
- **Enrichment and Detection:** Biotinylated proteins were captured and identified using mass spectrometry.
- **Data Analysis:** The ability of the SML inhibitor to protect GTP-binding proteins from probe labeling was quantified, with a reduction in labeling indicating binding of the inhibitor.

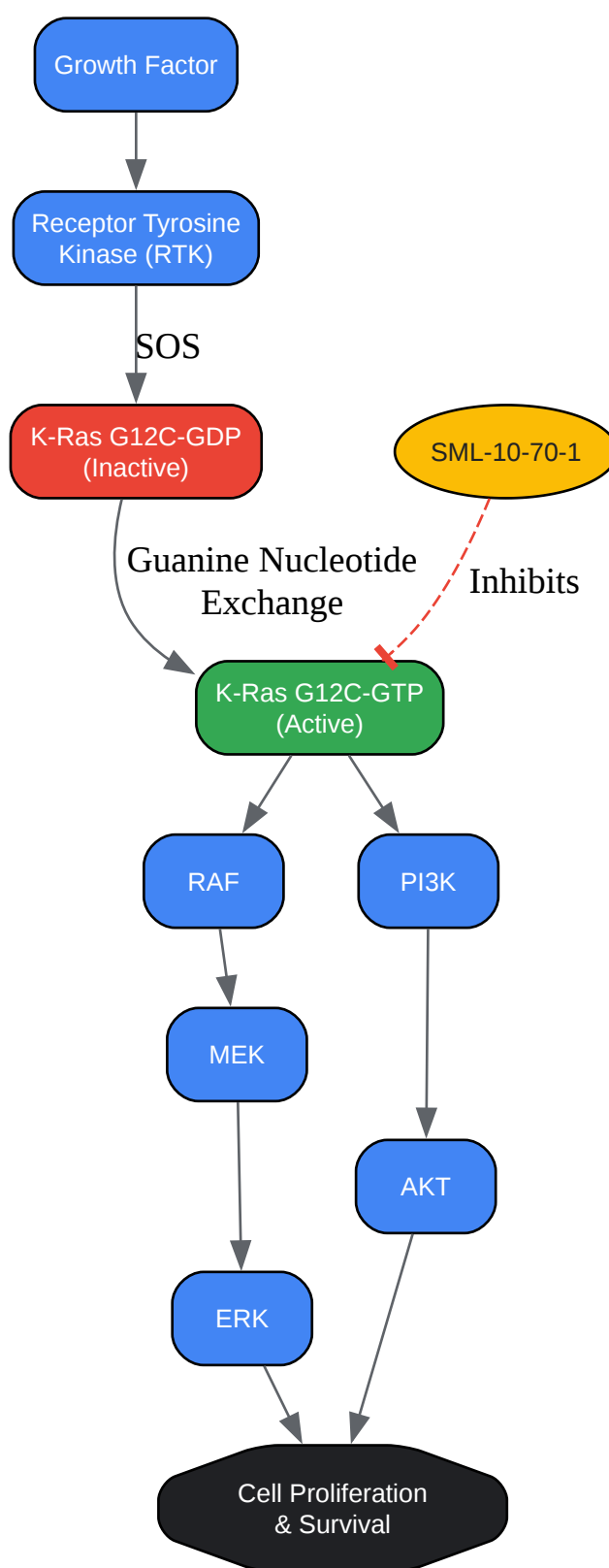
Visualizations

Experimental Workflow for Selectivity Profiling

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Caption: Workflow for in situ chemical proteomics to determine inhibitor selectivity.

K-Ras Signaling Pathway Inhibition



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Caption: **SML-10-70-1** inhibits downstream signaling by targeting active K-Ras G12C.

Conclusion

The available data indicates that the active form of **SML-10-70-1** is a highly selective inhibitor of K-Ras G12C.[1][2][4] The in situ chemical proteomics profiling demonstrates minimal off-target engagement among a large pool of cellular GTP-binding proteins.[1][2] The observed downregulation of the Akt and Erk signaling pathways is consistent with on-target inhibition of K-Ras.[3][5] These findings support the potential of **SML-10-70-1** as a selective therapeutic agent for cancers harboring the K-Ras G12C mutation. Further studies with broader kinase panels and in diverse cellular models would provide a more comprehensive understanding of its cross-reactivity profile.

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